Home > Products > Screening Compounds P31295 > Egfr WT/T790M-IN-1
Egfr WT/T790M-IN-1 -

Egfr WT/T790M-IN-1

Catalog Number: EVT-12500686
CAS Number:
Molecular Formula: C23H18N6O9
Molecular Weight: 522.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr WT/T790M-IN-1 is a compound designed to selectively inhibit the mutant form of the epidermal growth factor receptor, specifically targeting the T790M mutation. This mutation is commonly associated with resistance to first-line therapies in non-small cell lung cancer, making the development of effective inhibitors critical for treatment. The compound is characterized by its ability to bind to the mutated receptor, thereby inhibiting its activity and potentially overcoming resistance mechanisms.

Source and Classification

Egfr WT/T790M-IN-1 falls under the category of kinase inhibitors, specifically targeting the epidermal growth factor receptor. This classification is crucial as it highlights the compound's mechanism of action—interfering with the signaling pathways that promote cancer cell proliferation and survival. The compound is part of ongoing research aimed at improving therapeutic options for patients with EGFR-mutant lung cancers.

Synthesis Analysis

Methods

The synthesis of Egfr WT/T790M-IN-1 typically involves several key steps:

  1. Design and Screening: Initial design often utilizes computational modeling to predict binding interactions with the T790M mutant form of EGFR.
  2. Chemical Synthesis: The compound is synthesized through a series of organic reactions, often involving:
    • Covalent Bond Formation: This is achieved by modifying existing compounds known to inhibit wild-type EGFR, introducing reactive groups that can form covalent bonds with cysteine residues in the active site (e.g., Cys797) of the receptor.
    • Purification and Characterization: Post-synthesis, compounds undergo purification through techniques such as high-performance liquid chromatography, followed by characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.

Technical Details

The synthesis often employs a 4-anilinoquinazoline core scaffold, which has been shown to effectively inhibit both wild-type and mutant forms of EGFR. Modifications to this scaffold enhance selectivity towards the T790M mutation by optimizing interactions within the ATP-binding cleft.

Molecular Structure Analysis

Structure

The structural analysis of Egfr WT/T790M-IN-1 reveals that it binds within the ATP-binding pocket of EGFR. Key features include:

  • Covalent Bonding Sites: Interaction with Cys797 is critical for its irreversible inhibition.
  • Functional Groups: Specific modifications on the anilinoquinazoline scaffold improve binding affinity and selectivity for the T790M variant.

Data

Crystallographic studies provide insights into how Egfr WT/T790M-IN-1 interacts with the receptor, highlighting conformational changes upon binding that stabilize the inhibitor-receptor complex.

Chemical Reactions Analysis

Reactions

Egfr WT/T790M-IN-1 undergoes several key reactions:

  1. Covalent Modification: The primary reaction involves a Michael addition where the compound reacts with Cys797 in EGFR, leading to irreversible inhibition.
  2. Phosphorylation Inhibition: By binding to EGFR, it prevents autophosphorylation at critical tyrosine residues (e.g., Tyr1068), disrupting downstream signaling pathways essential for tumor growth.

Technical Details

Studies demonstrate that this compound effectively reduces phosphorylation levels of downstream targets such as mitogen-activated protein kinase and AKT, confirming its role in inhibiting oncogenic signaling.

Mechanism of Action

Process

Egfr WT/T790M-IN-1 exerts its effects through a multi-step mechanism:

  1. Binding: The compound binds covalently to Cys797 within the ATP-binding site of EGFR.
  2. Inhibition: This binding inhibits ATP competition, effectively blocking phosphorylation events critical for receptor activation.
  3. Downstream Effects: As a result, downstream signaling pathways are inhibited, leading to reduced cellular proliferation and survival in cancer cells harboring the T790M mutation.

Data

Experimental data indicate that treatment with Egfr WT/T790M-IN-1 leads to significant reductions in cell viability in T790M-positive non-small cell lung cancer cell lines compared to wild-type cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies often assess this through degradation rates in various environments.

Chemical Properties

  • Molecular Weight: Specific molecular weight data can vary based on structural modifications but generally falls within a range suitable for small-molecule drugs.
  • Reactivity: The compound's reactivity profile is primarily dictated by its electrophilic nature, allowing it to form stable covalent bonds with target residues.
Applications

Scientific Uses

Egfr WT/T790M-IN-1 holds promise as a therapeutic agent in treating non-small cell lung cancer patients who have developed resistance to first-line epidermal growth factor receptor inhibitors. Its development reflects a broader strategy in oncology aimed at overcoming drug resistance through targeted therapies tailored to specific genetic mutations.

Properties

Product Name

Egfr WT/T790M-IN-1

IUPAC Name

N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide

Molecular Formula

C23H18N6O9

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30)

InChI Key

PQRCJFXEOCWONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.